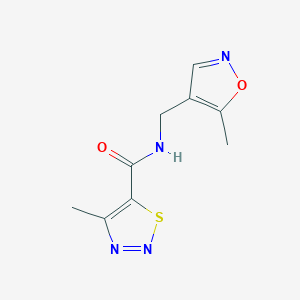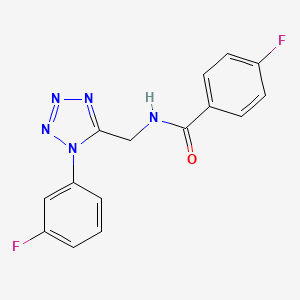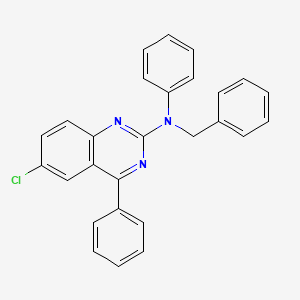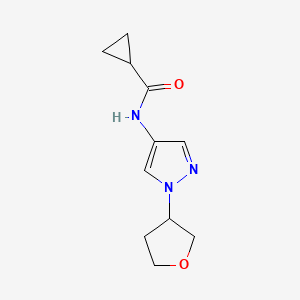
(2-((Difluoromethyl)thio)phenyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((Difluoromethyl)thio)phenyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H19F2N3O2S and its molecular weight is 379.43. The purity is usually 95%.
BenchChem offers high-quality (2-((Difluoromethyl)thio)phenyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((Difluoromethyl)thio)phenyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on structurally similar compounds includes the synthesis and characterization of various derivatives. One study detailed the synthesis of a compound by substituting reactions to produce a structure with a distorted tetrahedral geometry around the sulfur atom, highlighting the importance of structural analysis in understanding compound properties (C. S. Karthik et al., 2021). These structural insights are crucial for the development of new compounds with desired physical and chemical properties.
Antimicrobial Activity
Compounds with the difluorophenyl and piperidinyl methanone structure have been evaluated for their antimicrobial properties. A series of derivatives were synthesized and showed significant activity against pathogenic bacterial and fungal strains (L. Mallesha & K. Mohana, 2014). This research suggests potential applications in developing new antimicrobial agents.
Synthesis Methods
Another study focused on the synthesis process of a related compound, highlighting the use of specific starting materials and conditions to achieve a reasonable overall yield (Zheng Rui, 2010). Understanding these synthesis methods is essential for the development and optimization of new pharmaceuticals and chemicals.
Structural Characterization of Side Products
The structural characterization of a side product in the synthesis of new drug candidates against tuberculosis has been reported, demonstrating the importance of identifying and analyzing side products in drug synthesis processes (Tamira Eckhardt et al., 2020). Such analyses can improve the efficiency and safety of drug synthesis.
Anticancer Evaluation
Research into the synthesis of compounds for anticancer evaluation has shown the potential of specific derivatives in cancer treatment, highlighting the ongoing search for new therapeutic agents (R. S. Gouhar & Eman M. Raafat, 2015). These findings underscore the compound's relevance in developing anticancer drugs.
Propriétés
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2S/c1-12-21-9-6-16(22-12)25-13-7-10-23(11-8-13)17(24)14-4-2-3-5-15(14)26-18(19)20/h2-6,9,13,18H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGPTWLGDPKHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=CC=CC=C3SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Difluoromethyl)thio)phenyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2737678.png)

![N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-benzoylbenzamide](/img/structure/B2737682.png)
![2-[1-(4-Azidobutanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B2737683.png)

![N-[3-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2737689.png)

![4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2737691.png)


![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2737698.png)
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2737699.png)

